N-Methylpiperazine-d11: A Comprehensive Technical Guide
N-Methylpiperazine-d11: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-Methylpiperazine-d11, a deuterated analog of N-Methylpiperazine. This isotopically labeled compound serves as an invaluable tool in various stages of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies.
Core Chemical Properties
N-Methylpiperazine-d11 (1-(Methyl-d3)piperazine-2,2,3,3,5,5,6,6-d8) is a saturated heterocyclic amine in which eleven hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, N-Methylpiperazine, making it an ideal internal standard for mass spectrometry-based quantitative analysis.
| Property | Value | Reference |
| Chemical Formula | C₅HD₁₁N₂ | [1] |
| Molecular Weight | 111.23 g/mol | [1] |
| CAS Number | 1319723-22-2 | [1] |
| Synonyms | 1-(Methyl-d3)piperazine-2,2,3,3,5,5,6,6-d8, Piperazine-2,2,3,3,5,5,6,6-d8,1-(methyl-d3) | [1] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 138 °C (for non-deuterated) | [3] |
| Melting Point | -6 °C (for non-deuterated) | [3] |
| Density | 0.903 g/mL at 25 °C (for non-deuterated) | [4] |
| Solubility | Miscible in water | [5] |
Synthesis and Characterization
The synthesis of N-Methylpiperazine-d11 can be achieved through modifications of established protocols for the synthesis of N-Methylpiperazine. A common approach involves the reductive amination of piperazine-d8 with a deuterated formaldehyde (B43269) source, followed by purification.
Illustrative Synthetic Scheme
A plausible synthetic route for N-Methylpiperazine-d11 is outlined below. This is a conceptual workflow and would require optimization for practical implementation.
Caption: Conceptual workflow for the synthesis of N-Methylpiperazine-d11.
Experimental Protocols
Synthesis of N-Methylpiperazine (Non-Deuterated) via Reductive Amination
This protocol for the non-deuterated analog can be adapted for the synthesis of N-Methylpiperazine-d11 by substituting the starting materials with their deuterated counterparts (Piperazine-d8, Formaldehyde-d2, and Deuterium gas).
Materials:
-
Formaldehyde
-
Hydrogen gas
-
Raney nickel catalyst
-
Methanol (B129727) (solvent)
-
Reaction vessel (autoclave)
Procedure:
-
In a suitable reactor, dissolve piperazine in methanol.
-
Add formaldehyde to the solution. The molar ratio of piperazine to formaldehyde is typically in the range of 1:0.8 to 1:1.6.[6]
-
The mixture undergoes a condensation reaction at normal pressure.[7]
-
After the condensation is complete, add the Raney nickel catalyst to the same reactor. The amount of catalyst is typically 4-12% of the weight of the piperazine.[6][7]
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Maintain these conditions until the hydrogenation is complete, indicated by the cessation of hydrogen uptake.
-
Cool the reactor, vent the excess hydrogen, and filter the catalyst.
-
The filtrate is then subjected to distillation to remove the methanol and any unreacted piperazine.
-
Collect the fraction boiling at approximately 137-138 °C, which is N-Methylpiperazine.[7]
Analytical Characterization
The identity and purity of N-Methylpiperazine-d11 are confirmed using various analytical techniques.
| Analytical Method | Purpose | Key Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and assessment of deuteration. | The ¹H NMR spectrum should show a significant reduction or absence of signals corresponding to the piperazine ring and methyl protons. The ¹³C NMR spectrum can also be used to confirm the carbon skeleton. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | The mass spectrum will show a molecular ion peak corresponding to the mass of N-Methylpiperazine-d11 (111.23 g/mol ). The isotopic distribution will indicate the level of deuterium incorporation.[5] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. | HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the deuterated compound. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification and purity assessment. | LC-MS/MS can be used to separate N-Methylpiperazine-d11 from potential impurities and to develop quantitative assays. |
Applications in Research and Drug Development
N-Methylpiperazine-d11 is primarily used as an internal standard in quantitative bioanalytical methods, such as those used in pharmacokinetic and drug metabolism studies. The N-methylpiperazine moiety is present in numerous pharmaceutical drugs, including antipsychotics and anticancer agents.[8]
Use as an Internal Standard in LC-MS/MS Analysis
The workflow below illustrates the use of N-Methylpiperazine-d11 as an internal standard for the quantification of a target analyte (a drug containing the N-methylpiperazine moiety) in a biological matrix.
Caption: Workflow for using N-Methylpiperazine-d11 in quantitative analysis.
Experimental Protocol for Analyte Quantification using an Internal Standard
Objective: To quantify the concentration of a drug containing the N-methylpiperazine moiety in a plasma sample.
Materials:
-
Plasma samples containing the analyte of interest.
-
N-Methylpiperazine-d11 (internal standard) stock solution of a known concentration.
-
Acetonitrile (B52724) (protein precipitation agent).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add a known amount of N-Methylpiperazine-d11 internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Separate the analyte and the internal standard using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the analyte and N-Methylpiperazine-d11 using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard should be monitored.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
N-Methylpiperazine-d11 is a critical tool for researchers in the pharmaceutical industry. Its stable isotopic label allows for its use as a reliable internal standard in bioanalytical methods, facilitating accurate and precise quantification of N-methylpiperazine-containing drugs and their metabolites. The information provided in this guide serves as a comprehensive resource for understanding the properties and applications of this important research chemical.
References
- 1. N-Methylpiperazine-2,2,3,3,5,5,6,6-d8 D 98atom , 98 CP 917358-65-7 [sigmaaldrich.com]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 8. Piperazine, 1-methyl- [webbook.nist.gov]
